molecular formula C11H10FNO B13166325 8-Fluoro-1,3,4,5-tetrahydropyrano[4,3-b]indole

8-Fluoro-1,3,4,5-tetrahydropyrano[4,3-b]indole

Cat. No.: B13166325
M. Wt: 191.20 g/mol
InChI Key: IOGVQVXCXPDCTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Fluoro-1,3,4,5-tetrahydropyrano[4,3-b]indole is a heterocyclic compound that contains a fluorine atom and a tetrahydropyrano ring fused to an indole structure

Preparation Methods

The synthesis of 8-Fluoro-1,3,4,5-tetrahydropyrano[4,3-b]indole can be achieved through several synthetic routes. One common method involves the magnesiation of 1-(phenylsulfonyl)indole followed by treatment with allylbromide. The product is then converted into [2-allyl-1-(phenylsulfonyl)-1H-indol-3-yl]methanol, which upon exposure to mercury(II) acetate and sodium borohydride, affords the desired tetrahydropyrano[4,3-b]indole .

Chemical Reactions Analysis

8-Fluoro-1,3,4,5-tetrahydropyrano[4,3-b]indole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

8-Fluoro-1,3,4,5-tetrahydropyrano[4,3-b]indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Fluoro-1,3,4,5-tetrahydropyrano[4,3-b]indole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

8-Fluoro-1,3,4,5-tetrahydropyrano[4,3-b]indole can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific fluorine substitution and the presence of the tetrahydropyrano ring, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H10FNO

Molecular Weight

191.20 g/mol

IUPAC Name

8-fluoro-1,3,4,5-tetrahydropyrano[4,3-b]indole

InChI

InChI=1S/C11H10FNO/c12-7-1-2-10-8(5-7)9-6-14-4-3-11(9)13-10/h1-2,5,13H,3-4,6H2

InChI Key

IOGVQVXCXPDCTF-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=C1NC3=C2C=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.